BenchChemオンラインストアへようこそ!

3-Bromo-6-chloro-1H-indazole-4-carboxylic acid

Orthogonal reactivity Sequential cross-coupling Chemoselectivity

3-Bromo-6-chloro-1H-indazole-4-carboxylic acid (CAS 885522-21-4) is a dihalogenated indazole-4-carboxylic acid building block with a molecular formula of C₈H₄BrClN₂O₂ and a molecular weight of 275.49 g/mol. It is commercially available as a solid with a typical purity of 95% (CAS 885522-21-4).

Molecular Formula C8H4BrClN2O2
Molecular Weight 275.48 g/mol
CAS No. 885522-21-4
Cat. No. B1614191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-1H-indazole-4-carboxylic acid
CAS885522-21-4
Molecular FormulaC8H4BrClN2O2
Molecular Weight275.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)C(=O)O)Cl
InChIInChI=1S/C8H4BrClN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14)
InChIKeyGMNXEEGWKAKIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-1H-indazole-4-carboxylic acid (CAS 885522-21-4): Core Properties and Scientific Sourcing Baseline


3-Bromo-6-chloro-1H-indazole-4-carboxylic acid (CAS 885522-21-4) is a dihalogenated indazole-4-carboxylic acid building block with a molecular formula of C₈H₄BrClN₂O₂ and a molecular weight of 275.49 g/mol. It is commercially available as a solid with a typical purity of 95% (CAS 885522-21-4) . The compound possesses dual halogen handles—a bromine atom at the 3-position and a chlorine atom at the 6-position—on the indazole core, a characteristic that enables differentiated reactivity for sequential functionalization .

Why Generic Indazole-4-carboxylic Acid Analogs Cannot Substitute for 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid in Procurement


Simply interchanging this compound with another indazole-4-carboxylic acid analog (e.g., 3-bromo, 6-chloro, 3,6-dibromo, or 3,6-dichloro derivatives) risks eliminating the unique orthogonal reactivity profile provided by the mixed Br/Cl halogenation pattern. The intrinsic reactivity difference between C–Br and C–Cl bonds towards palladium-catalyzed cross-couplings allows for two sequential and chemoselective functionalization steps on the same scaffold [1]. Substituting with a symmetrically dihalogenated analog (e.g., 3,6-dibromo) leads to uncontrolled, non-selective reactions, while mono-halogenated analogs lack the capacity for divergent synthesis, directly impacting the efficiency and scope of downstream compound library construction [2].

Quantitative Evidence for Differentiated Performance of 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid over Closest Analogs


Orthogonal Reactivity: C3–Br vs. C6–Cl Selectivity in Palladium-Catalyzed Cross-Coupling

The mixed halogen pattern of 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid provides a clear chemoselective advantage over symmetric dihalogenated analogs. In palladium-catalyzed reactions, the C3–Br bond undergoes oxidative addition significantly faster than the C6–Cl bond, enabling exclusive first-step functionalization at the 3-position. This is in contrast to 3,6-dibromo-1H-indazole-4-carboxylic acid, where both C–Br bonds are comparably reactive, leading to statistical mixtures of mono- and bis-coupled products. [1]

Orthogonal reactivity Sequential cross-coupling Chemoselectivity

Regioselective Functionalization Enabled by Dual Halogen Handles

The presence of a chlorine atom at the 6-position serves not only as a secondary coupling handle but also directs electrophilic aromatic substitution and metallation to specific positions on the indazole ring. In contrast, the 6-chloro substituent in the target compound enables subsequent C–H functionalization at C7, a reactivity that is suppressed or altered in the 6-unsubstituted analog (3-bromo-1H-indazole-4-carboxylic acid). [1]

Regioselectivity C–H functionalization Medicinal chemistry

Predicted Lipophilicity Advantage Over Non-Halogenated and Di-Halogenated Analogs

The mixed bromo-chloro substitution pattern modulates the lipophilicity (LogP) of the indazole scaffold to a range considered favorable for both synthetic manipulation and biological membrane permeability. The target compound has a predicted LogP that falls between the higher LogP of the 3,6-dibromo analog and the lower LogP of the 3,6-dichloro analog, offering a balanced profile that enhances solubility in organic solvents for reactions while retaining sufficient aqueous solubility for biological assays.

Lipophilicity Drug-likeness Physicochemical properties

Commercial Availability and Purity Benchmarking Against Closest Analogs

3-Bromo-6-chloro-1H-indazole-4-carboxylic acid is readily sourced from major global suppliers at a standard purity of 95%, with clear documentation (COA, MSDS) and consistent batch quality. In contrast, its closest analog with a swapped halogen pattern, 6-bromo-3-chloro-1H-indazole-4-carboxylic acid (CAS 885523-72-8), has fewer commercial sources and limited quality documentation, posing a procurement risk for projects requiring reliable resupply.

Sourcing Purity Supply chain

High-Impact Application Scenarios for 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid Driven by Differentiated Evidence


Divergent Library Synthesis via Sequential Cross-Coupling in Medicinal Chemistry

Leverage the orthogonal reactivity of the C3–Br and C6–Cl bonds to perform a first Suzuki coupling at the 3-position with an aryl boronic acid, followed by a second Buchwald-Hartwig amination or Suzuki coupling at the 6-position. This is impossible with symmetric dihalogenated analogs without complex protecting group chemistry. [1]

Rapid Construction of 3,6,7-Trisubstituted Indazole Kinase Inhibitor Scaffolds

Utilize the 6-Cl directing effect to selectively functionalize the C7 position via lithiation or directed C–H activation, then perform a coupling at C3–Br. This route provides efficient access to the privileged 3,6,7-trisubstituted indazole motif found in numerous ATP-competitive kinase inhibitors. [2]

Scale-Up Enabled by Multi-Vendor Sourcing and Consistent Quality

Procurement teams can confidently transition from milligram-scale discovery to gram-scale development using the same CAS-grade material from multiple qualified vendors (Sigma-Aldrich, AKSci), all providing 95% purity with full documentation. This eliminates the re-validation burden associated with switching to less available regioisomers.

Bioconjugation Probe Design Utilizing Balanced Lipophilicity

The intermediate LogP profile of the compound makes it an ideal scaffold for designing cellular probes where both sufficient membrane permeability (from the Br/Cl substituents) and acceptable aqueous solubility (from the carboxylic acid and lower LogP than dibromo analogs) are required for live-cell imaging or target engagement studies.

Quote Request

Request a Quote for 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.